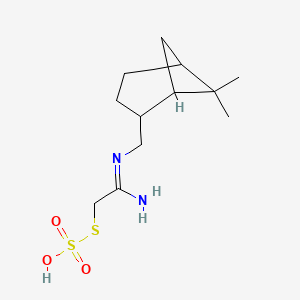
S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-(((6,6-Dimethylbicyclo(311)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is a complex organic compound characterized by its unique bicyclic structure and thiosulfate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(((6,6-Dimethylbicyclo(311)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate typically involves multiple steps One common approach is to start with the bicyclic compound 6,6-Dimethylbicyclo(311)hept-2-yl, which is then functionalized to introduce the amino and imino groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology
In biological research, S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying cellular processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of complex molecules.
作用機序
The mechanism of action of S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate involves its interaction with specific molecular targets. The thiosulfate group can form covalent bonds with nucleophilic sites on biomolecules, while the amino and imino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen sulfate
- S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen phosphate
Uniqueness
Compared to similar compounds, S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate is unique due to its thiosulfate group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with biomolecules are required.
特性
CAS番号 |
90379-42-3 |
|---|---|
分子式 |
C12H22N2O3S2 |
分子量 |
306.4 g/mol |
IUPAC名 |
2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-6,6-dimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C12H22N2O3S2/c1-12(2)9-4-3-8(10(12)5-9)6-14-11(13)7-18-19(15,16)17/h8-10H,3-7H2,1-2H3,(H2,13,14)(H,15,16,17) |
InChIキー |
VOOABHIKMGRJFC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C1C2)CN=C(CSS(=O)(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


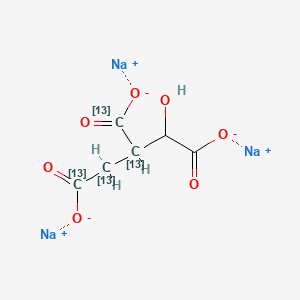

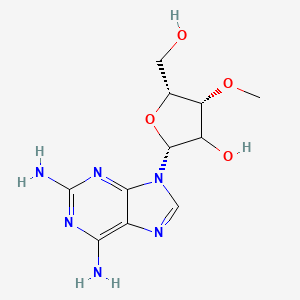
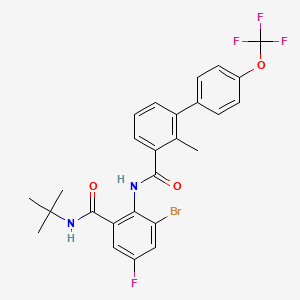
![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
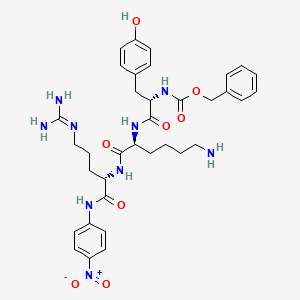
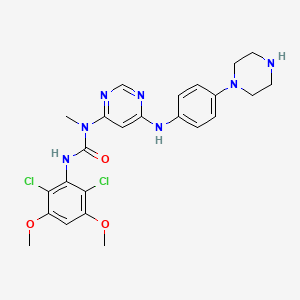
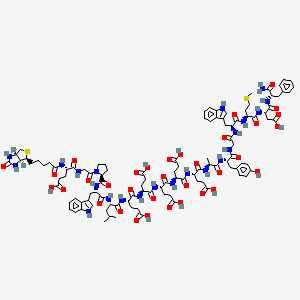
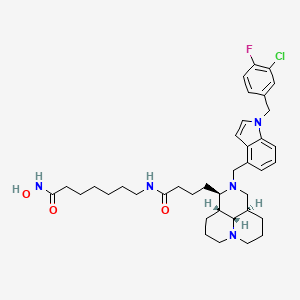



![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
